Mesigyna
Description
Structure
2D Structure
Properties
CAS No. |
99897-30-0 |
|---|---|
Molecular Formula |
C50H70O6 |
Molecular Weight |
767.1 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate;[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate |
InChI |
InChI=1S/C27H38O3.C23H32O3/c1-4-6-7-8-9-25(29)30-27(5-2)17-15-24-23-12-10-19-18-20(28)11-13-21(19)22(23)14-16-26(24,27)3;1-3-4-5-22(25)26-21-11-10-20-19-8-6-15-14-16(24)7-9-17(15)18(19)12-13-23(20,21)2/h2,18,21-24H,4,6-17H2,1,3H3;7,9,14,18-21,24H,3-6,8,10-13H2,1-2H3/t21-,22+,23+,24-,26-,27-;18-,19-,20+,21+,23+/m01/s1 |
InChI Key |
MVRUQONLTQUUHW-ASYYKIBUSA-N |
SMILES |
CCCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C.CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C |
Isomeric SMILES |
CCCCCCC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)C#C.CCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C |
Canonical SMILES |
CCCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C.CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C |
Synonyms |
Estracomb TTS estradiol, norethindrone drug combination HRP 102 HRP-102 HRP102 Mesigyna |
Origin of Product |
United States |
Synthetic Chemistry and Formulation Science of Mesigyna
Synthetic Pathways of Norethisterone Enanthate and Estradiol (B170435) Valerate (B167501)
The production of Mesigyna's active components involves multi-step chemical syntheses to build the core steroid structures and subsequently attach the ester groups that are critical to their pharmacokinetic profiles.
Norethisterone Enanthate (NETE) is a prodrug of the progestin norethisterone. wikipedia.org Its synthesis is a two-stage process: the creation of the norethisterone molecule, followed by its esterification.
The synthesis of the core norethisterone steroid, a 19-nortestosterone derivative, can be achieved through several routes, often starting from other steroids. google.com A common industrial precursor is estradiol or its 3-methyl ether. One established pathway involves the Birch reduction of estradiol 3-methyl ether, which reduces the aromatic A-ring to a diene. google.com Subsequent hydrolysis removes the methyl ether and rearranges the double bonds to form the α,β-unsaturated ketone structure in the A-ring characteristic of norethisterone.
Another patented approach for 19-norsteroids begins with a 19-hydroxy-3-keto-Δ⁴-steroid. wikipedia.org This starting material is reacted with a secondary amine (like pyrrolidine) to form a 19-nor-3,5-diene-3-amine intermediate. The crucial step is the introduction of the ethynyl (B1212043) group at the C17 position. This is accomplished by reacting the 17-keto group with acetylene in the presence of a strong base, such as potassium tert-butoxide. wikipedia.org Final hydrolysis then yields the norethisterone structure. wikipedia.org
Once norethisterone is synthesized, the final step is esterification to produce Norethisterone Enanthate. This involves creating an ester linkage at the 17β-hydroxyl group. The reaction is typically performed by treating norethisterone with a reactive form of heptanoic acid (enanthic acid), such as enanthoyl chloride or enanthic anhydride, in the presence of a suitable catalyst or base to facilitate the reaction and neutralize the acidic byproduct. This esterification transforms the parent alcohol (norethisterone) into a more lipophilic ester (norethisterone enanthate), a modification that is key to its long-acting depot effect. nih.gov
Table 1: Key Precursors and Reagents in Norethisterone Enanthate Synthesis
| Stage | Compound/Reagent | Role |
|---|---|---|
| Norethisterone Synthesis | Estradiol 3-Methyl Ether | Starting Material / Precursor |
| 19-Norandrostenedione | Starting Material / Precursor | |
| Acetylene | Source of the 17α-ethynyl group | |
| Potassium tert-butoxide | Strong base for ethynylation reaction | |
| Esterification | Norethisterone | Parent steroid / Intermediate |
| Enanthic Anhydride / Enanthoyl Chloride | Esterifying agent | |
| Pyridine or other base | Catalyst and acid scavenger |
Estradiol Valerate (E2V) is a prodrug of the natural estrogen, estradiol. nih.gov Its synthesis aims to attach a valerate (pentanoate) ester to the 17β-hydroxyl group of the estradiol molecule, which significantly increases its lipophilicity and duration of action when administered in an oil vehicle. nih.gov
A common patented synthesis route begins with the precursor estradiol. wikipedia.orgwikipedia.org The process involves the reaction of estradiol with an excess of a valerylating agent, typically n-valeric anhydride or n-valeryl chloride, in the presence of a base like pyridine. This reaction initially leads to the formation of an intermediate, Estradiol Divalerate, where both the 3- and 17β-hydroxyl groups of estradiol are esterified. wikipedia.orgwikipedia.org
The key challenge is the selective removal of the valerate group from the 3-position while leaving the 17β-ester intact. This is achieved through controlled partial hydrolysis. The estradiol divalerate intermediate is treated with a calculated amount of a base, such as potassium carbonate in methanol (B129727) or sodium borohydride. wikipedia.orgwikipedia.org This selectively cleaves the more reactive phenolic ester at the 3-position, yielding the desired Estradiol 17-Valerate. The final product is then purified through crystallization to achieve the required pharmaceutical-grade purity. wikipedia.org
Table 2: Key Precursors and Reagents in Estradiol Valerate Synthesis
| Stage | Compound/Reagent | Role |
|---|---|---|
| Esterification | Estradiol | Starting Material / Precursor |
| n-Valeric Anhydride / n-Valeryl Chloride | Valerylating agent | |
| Pyridine | Base and catalyst | |
| Intermediate Formed | Estradiol Divalerate | Diester intermediate |
| Selective Hydrolysis | Potassium Carbonate / Sodium Borohydride | Reagent for selective de-esterification |
| Methanol / Ethanol | Solvent |
Pharmaceutical Formulation Development Principles for Oily Solutions
The formulation of this compound as an oily solution for intramuscular injection is critical for its function as a long-acting contraceptive. The choice of excipients and solvent system is designed to ensure the stability of the drug product and to create a depot at the injection site from which the active steroids are slowly released.
The excipients in the this compound formulation are not inert fillers; they are functional components that dictate the drug's release profile and stability. The two primary excipients are castor oil and benzyl (B1604629) benzoate (B1203000).
Castor Oil: This is the primary vehicle of the formulation. As a viscous, non-aqueous oil, it is immiscible with the aqueous environment of the muscle tissue. When injected, the oily solution forms a localized deposit, or "depot." The highly lipophilic steroid esters, Norethisterone Enanthate and Estradiol Valerate, have high solubility in the castor oil but low solubility in the surrounding aqueous bodily fluids. This creates a partition system where the drugs must slowly partition out of the oil phase and into the bloodstream over an extended period. This depot effect is the fundamental principle behind the formulation's long duration of action. pharmaffiliates.comwho.int
Benzyl Benzoate: This excipient serves multiple crucial roles as a co-solvent. Firstly, it significantly increases the solubility of the steroid esters in the castor oil vehicle, allowing for a more concentrated and stable solution. google.com Secondly, it acts as a viscosity-lowering agent, making the formulation easier to draw into a syringe and inject. who.int Finally, benzyl benzoate helps to prevent the crystallization of the dissolved steroids during storage, particularly at lower temperatures, thereby ensuring the homogeneity and stability of the product. who.int The ratio of castor oil to benzyl benzoate is a critical formulation parameter, with a volume ratio of 6:4 being described in related patents for depot preparations. pharmaffiliates.com
Table 3: Functions of Key Excipients in this compound
| Excipient | Chemical Class | Primary Function(s) |
|---|---|---|
| Castor Oil | Triglyceride / Fixed Oil | Vehicle; Forms intramuscular depot for sustained release. |
| Benzyl Benzoate | Benzoate Ester | Co-solvent; Increases drug solubility, reduces viscosity, prevents crystallization. |
The selection of a solvent system is paramount in formulating poorly water-soluble drugs like steroid esters. Steroids are notoriously insoluble in aqueous solutions but are soluble in fats and certain organic solvents. The oily vehicle of this compound leverages this property.
The stability of the steroid esters is enhanced in the non-aqueous, lipophilic environment of the castor oil and benzyl benzoate mixture. Hydrolysis, a primary degradation pathway for esters, is minimized in the absence of water. The solubility of steroidal compounds is dictated by the polarity of the solvent system. Solvents like ethanol and methanol can dissolve steroids, but their miscibility with water makes them unsuitable for a depot injection. An oily vehicle provides the necessary non-polar environment to dissolve the non-polar steroid esters. The combination of a fixed oil (castor oil) and a co-solvent (benzyl benzoate) creates a robust system that can dissolve high concentrations of the drugs while maintaining stability and ensuring a slow, controlled release upon injection.
Advanced Drug Delivery Systems Research for Steroidal Compounds
While oily depot injections are a well-established method for long-acting steroid delivery, research continues into more advanced systems to further improve therapeutic outcomes, patient compliance, and tissue targeting. These novel systems aim to provide even better control over release kinetics and potentially reduce side effects.
Several advanced platforms are under investigation for steroidal compounds:
Microspheres: These are microscopic, spherical particles made from biodegradable polymers (like chitosan). google.com Steroids can be encapsulated within these microspheres. Upon injection, the polymer slowly degrades, releasing the drug in a controlled manner over weeks or months. The release rate can be tuned by altering the polymer's properties, such as its cross-linking density. google.com
Nanoparticles and Solid Lipid Nanoparticles (SLNs): Reducing the carrier size to the nanometer scale offers potential advantages in drug delivery. Nanoparticles can be engineered to target specific tissues. SLNs are a particularly attractive option as they use solid lipids as the core matrix, which are well-tolerated by the body and can enhance the bioavailability of encapsulated hydrophobic drugs like steroids.
Liposomes: These are vesicular structures composed of lipid bilayers, similar to cell membranes. They can encapsulate both hydrophilic and lipophilic drugs. For steroids, liposomes can act as a solubilizing carrier. PEGylated (polyethylene glycol-coated) liposomes have been developed to evade the immune system, prolonging their circulation time and improving drug delivery to target sites like inflamed tissues or tumors.
Steroidal Bioconjugates: This approach involves covalently linking a steroid molecule to another active moiety or a targeting ligand. The steroid can act as a carrier to improve the membrane permeability and bioavailability of a linked drug. This strategy is being explored for targeted delivery of therapeutic agents to specific cells or tissues that have high concentrations of steroid receptors.
These advanced systems represent the future of steroidal drug delivery, promising more precise and efficient therapeutic interventions.
Microencapsulation and Nanocarrier Approaches for Related Steroids
Conventional formulations for steroids can have drawbacks, such as low drug permeation. nih.gov To overcome these issues, nanotechnology-based formulations, including microencapsulation and various nanocarriers, have been explored for the delivery of steroidal compounds. nih.gov These advanced delivery systems aim to provide targeted, controlled release and improve bioavailability. nih.govencyclopedia.pub
Nanocarrier-based systems are particularly promising due to their large surface area, which can enhance drug delivery. nih.gov Several types of nanocarriers have been investigated for steroid delivery:
Lipid-Based Nanocarriers : This category includes a variety of systems such as liposomes, niosomes, ethosomes, solid lipid nanoparticles (SLN), and nanostructured lipid carriers (NLC). nih.govbjpharm.org.uk These carriers are often used due to their biocompatibility and ability to encapsulate lipophilic drugs like steroids. nih.gov
Polymer-Based Nanocarriers : Polymeric nanoparticles and micelles are also extensively used. nih.gov For instance, hydrocortisone (B1673445) butyrate-loaded nanoparticles have been optimized using polymers like PLGA, with key factors influencing particle size and encapsulation efficiency being the concentration of the polymer, the drug, and the surfactant (polyvinyl alcohol), as well as sonication time. nih.gov
Steroid Nanocrystals : A simple approach for producing drug nanocrystals involves the use of technologies like the Nano Spray Dryer B-90. nih.govresearchgate.net This method allows for the production of submicrometer steroid particles in powder form, with the particle size controlled by the equipment's mesh aperture size. nih.govresearchgate.net Studies have successfully produced nanocrystals of steroids like fluorometholone and dexamethasone. researchgate.net These nanocrystals are essentially pure drug nanoparticles, which can increase dissolution velocity and saturation velocity. researchgate.net
Table 1: Comparison of Nanocarrier Systems for Steroid Delivery
| Nanocarrier Type | Description | Key Features |
|---|---|---|
| Solid Lipid Nanoparticles (SLN) | Composed of solid lipids, water, and stabilizing surfactants. bjpharm.org.uk | Biocompatible; provides controlled release. |
| Nanostructured Lipid Carriers (NLC) | A modification of SLNs, using a blend of solid and liquid lipids. bjpharm.org.uk | Higher drug loading capacity and stability compared to SLNs. |
| Polymeric Nanoparticles | Formed by emulsifying a water-immiscible organic solvent containing a polymer and drug into an aqueous solution. nih.gov | Well-established method; properties can be tuned by optimizing manufacturing parameters. nih.gov |
| Drug Nanocrystals | Particles composed of 100% pure drug. researchgate.net | High drug loading; increased surface area enhances dissolution rate. researchgate.net |
Injectable Depot Formulation Design Principles
Injectable depot formulations are designed to provide a sustained release of a drug over weeks or months from a single injection. google.com This approach is particularly suitable for drugs that have low oral bioavailability or undergo significant first-pass metabolism. nih.gov The formulation of this compound, an oily solution administered intramuscularly, is a classic example of a depot preparation. google.com
Key principles in the design of such formulations include:
Prodrug Esterification : The active hormones, estradiol and norethisterone, are chemically modified into their ester prodrugs, estradiol valerate and norethisterone enanthate. nih.govwikipedia.org This esterification increases the lipophilicity of the compounds, which slows their absorption from the injection site. nih.gov Once in circulation, esterases in the blood and tissues hydrolyze the esters to release the active parent hormones, estradiol and norethisterone. patsnap.comwho.int
Oily Vehicle : The steroid esters are dissolved in an oily vehicle, typically a mixture of castor oil and benzyl benzoate. google.com This creates a localized, oil-based reservoir or "depot" within the muscle tissue upon injection. The drug molecules must partition out of the oily phase and into the surrounding aqueous environment of the tissue fluid before they can be absorbed into the bloodstream. This slow partitioning process is a rate-limiting step that governs the duration of action.
Controlled Release : The slow absorption of the lipophilic steroid esters from the oily solution ensures that stable and sustained levels of the active hormones are maintained in the bloodstream over an extended period. nih.govpatsnap.com A single intramuscular injection of estradiol valerate, for example, is absorbed over several weeks. nih.gov The release of norethisterone enanthate from its depot is biphasic, leading to plasma level declines with half-lives of 4-5 days and 15-20 days, respectively. who.int
Biocompatibility : An ideal depot system should be fully biodegradable and biocompatible, not inducing adverse reactions at the injection site. nih.gov The excipients used, such as castor oil, are chosen for their safety profile and compatibility with parenteral administration. nih.gov
Table 2: Key Principles in Depot Formulation Design
| Principle | Rationale | Example in this compound |
|---|---|---|
| Esterification of API | Increases lipophilicity, slowing release from the depot and creating a prodrug that is activated in the body. nih.gov | Estradiol is converted to Estradiol Valerate; Norethisterone to Norethisterone Enanthate. wikipedia.orgwho.int |
| Use of Oily Vehicle | Forms a localized drug reservoir (depot) in the muscle, from which the drug slowly partitions for absorption. google.com | The APIs are dissolved in a carrier like castor oil/benzyl benzoate solution. google.com |
| Route of Administration | Intramuscular (i.m.) injection is preferred to achieve a systemic effect and create a stable depot. nih.gov | This compound is administered as an i.m. injection. montagelabs.com |
| Sustained Pharmacokinetics | The combination of esterification and an oily vehicle leads to prolonged absorption and sustained therapeutic drug levels. nih.govpatsnap.com | A single injection provides effective hormone levels for a month. nih.gov |
Manufacturing Process Research and Optimization for Steroidal Injectables
The manufacturing of sterile injectable products like this compound is a complex process that must adhere to stringent quality standards to ensure product sterility, stability, and efficacy. torsohealthcare.comascendiacdmo.com The process involves a combination of chemical synthesis for the APIs and aseptic manufacturing for the final drug product. nih.gov
The synthesis of steroidal APIs often involves multi-step chemical and microbiological processes. nih.govaurigeneservices.com For instance, an improved process for preparing estradiol valerate involves the reaction of estradiol with n-valeric anhydride to form an intermediate, estradiol divalerate, which is then crystallized and converted to estradiol valerate using a reducing agent like sodium borohydride. google.comgoogle.com The synthesis of norethisterone can be achieved by reacting a 19-hydroxy-3-keto-Δ4-steroid with a secondary amine to form a 19-nor-3,5-diene-3-amine intermediate, which is then hydrolyzed. google.com
The manufacturing of the final injectable product is performed under aseptic conditions in controlled environments like cleanrooms to prevent microbial contamination. torsohealthcare.comascendiacdmo.com Key steps and optimization considerations include:
Formulation Development : This initial stage involves identifying the appropriate active pharmaceutical ingredients (APIs), excipients (like preservatives and suspending agents), and the oily vehicle to create a stable and effective product. torsohealthcare.comsemanticscholar.org
Aseptic Processing : Since the final oily product cannot be terminally sterilized by heat or radiation without degrading the components, aseptic processing is required. ascendiacdmo.com This involves:
Component Sterilization : All components, including the APIs, excipients, and primary packaging (vials, stoppers), are sterilized separately before assembly.
Sterile Filtration : The drug solution is passed through a sterilizing-grade filter to remove any microorganisms. torsohealthcare.com
Aseptic Filling : The sterile solution is filled into sterile containers (vials or syringes) under strictly controlled aseptic conditions within a Class 100 cleanroom or an isolator. ascendiacdmo.com
Process Optimization : Continuous improvement and optimization are critical. This can involve implementing lean manufacturing principles to reduce waste and cycle times. aftonscientific.com Automation and advanced technologies can also be used to enhance efficiency and reduce the risk of human error. aftonscientific.com Stress-testing of fill-finish parameters at a commercial scale, including fill volume consistency and container closure integrity, is crucial. ondrugdelivery.com
Facility Design : Manufacturing facilities for steroids are often dedicated and physically separated from non-steroid production areas to prevent cross-contamination. aurigeneservices.com These facilities feature specialized infrastructure, such as state-of-the-art cleanrooms, electronically controlled air pressure differentials, and separate HVAC systems. aurigeneservices.com
Table 3: Key Stages in Steroidal Injectable Manufacturing
| Stage | Description | Critical Quality Parameters |
|---|---|---|
| API Synthesis | Multi-step chemical synthesis to produce high-purity Norethisterone Enanthate and Estradiol Valerate. google.comgoogle.com | Purity, impurity profile, crystal form. nbinno.com |
| Formulation | Dissolving the sterile APIs and excipients in the sterile oily vehicle. torsohealthcare.com | API concentration, solubility, stability. |
| Aseptic Filtration | Passing the formulated solution through a 0.22-micron filter to ensure sterility. torsohealthcare.com | Filter integrity (bubble point testing). ascendiacdmo.com |
| Aseptic Filling & Sealing | Filling the sterile solution into pre-sterilized vials or syringes and sealing them in a highly controlled environment. ascendiacdmo.com | Fill volume accuracy, container closure integrity, sterility. ondrugdelivery.com |
| Quality Control | Rigorous testing of the final product for sterility, potency, purity, and particulate matter. | Conformance to specifications. |
Analytical Chemistry Methodologies for Mesigyna and Its Components
Chromatographic Techniques for Quantitative and Qualitative Analysis
Chromatographic methods are widely used for separating, identifying, and quantifying the components in a mixture.
High-Performance Liquid Chromatography (HPLC) Applications
HPLC is a prevalent technique for the analysis of norethisterone enanthate and estradiol (B170435) valerate (B167501), allowing for the simultaneous determination of both compounds. tandfonline.comresearchgate.net Various HPLC methods have been developed and validated for this purpose. researchgate.net
One reported HPLC method for determining related substances in compound norethisterone enanthate injection utilized a C18 column with a gradient elution system. magtechjournal.comresearchgate.net The mobile phase consisted of water and acetonitrile, and detection was performed at 220 nm. magtechjournal.comresearchgate.net This method successfully separated norethisterone enanthate, estradiol valerate, and their related substances. magtechjournal.comresearchgate.net
Another HPLC method for the simultaneous determination of norethisterone enanthate and estradiol valerate in injectable formulations involved an improved extraction procedure for the steroid esters from the oily solution. tandfonline.com Recoveries of 100.6% for norethisterone enanthate and 98.7% for estradiol valerate were reported using this method. tandfonline.com
HPLC methods are also used for the content analysis of norethisterone enanthate and estradiol valerate in parenteral solutions. google.com A method described using a C18 column, a mobile phase of methanol (B129727) and water (85:1), a column temperature of 15 °C, and detection at 222 nm was primarily used for content analysis. google.com
Here is a summary of HPLC parameters found in the search results:
| Analyte(s) | Column Type | Mobile Phase | Detection Wavelength (nm) | Temperature (°C) | Application |
| Norethisterone enanthate, Estradiol valerate, related substances | Phenomenex Gemini C18 magtechjournal.comresearchgate.net | Water:Acetonitrile (Gradient) magtechjournal.comresearchgate.net | 220 magtechjournal.comresearchgate.net | 35 magtechjournal.comresearchgate.net | Related Substances Determination magtechjournal.comresearchgate.net |
| Norethisterone enanthate, Estradiol valerate | Not specified tandfonline.com | Not specified tandfonline.com | Not specified tandfonline.com | Not specified tandfonline.com | Simultaneous Determination in Injectables tandfonline.com |
| Norethisterone enanthate, Estradiol valerate | Zorbax SB-C18 who.int | Water:Acetonitrile (Gradient) who.int | 240 (for identity test) who.int | 60 who.int | Identity and Assay who.int |
| Norethisterone enanthate, Estradiol valerate | 2ZOrbaX-Cg (C18) google.com | Methanol:Water (85:1) google.com | 222 google.com | 15 google.com | Content Analysis google.com |
| Estradiol Valerate | μ Bondapak Phenyl C18 researchgate.net | Acetonitrile:Water (80:20) researchgate.net | 220 researchgate.net | Not specified researchgate.net | Determination in Bulk and Formulations researchgate.net |
Gas Chromatography (GC) for Steroidal Compound Analysis
While HPLC is more commonly cited for the analysis of norethisterone enanthate and estradiol valerate in pharmaceutical formulations, Gas Chromatography (GC) coupled with Mass Spectrometry (GC/MS) has been used for the analysis of estradiol and estrone (B1671321), which are metabolites of estradiol valerate. wikipedia.org GC is a suitable technique for volatile and thermally stable compounds, which includes many steroids.
Thin-Layer Chromatography (TLC) in Purity Assessment
Thin-Layer Chromatography (TLC) is employed as an identity test for estradiol valerate and norethisterone enanthate in injectable formulations. who.int A described TLC method uses silica (B1680970) gel as the stationary phase and a mixture of cyclohexane (B81311) and ethyl acetate (B1210297) (4:1) as the mobile phase. who.int Samples are applied to the plate, and the separated components can be visualized under UV light. who.intmdpi.com TLC can also be combined with other spectroscopic methods for identification. mdpi.com
Spectroscopic Methods for Structural Elucidation and Quantification
Spectroscopic techniques provide valuable information about the structure and quantity of the compounds.
Mass Spectrometry (MS) and Tandem MS (LC-MS/MS) for Identification and Characterization
Mass Spectrometry (MS), particularly coupled with Liquid Chromatography (LC-MS/MS), is a powerful tool for the identification and quantification of norethisterone enanthate and estradiol valerate, as well as their metabolites, in complex matrices like human plasma. who.intresearchgate.net LC-MS/MS methods are considered sufficiently sensitive for measuring the concentrations of these compounds in biological samples for bioequivalence studies. who.int
LC-MS/MS can simultaneously detect multiple alkynyl class steroid hormones, including norethindrone (B1679910) and norethisterone enanthate. google.com This technique is valuable for impurity analysis and for tracing impurities generated during synthesis. google.com
Predicted collision cross sections (CCS) for estradiol valerate and norethindrone enanthate using MS have also been reported. drugbank.comdrugbank.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a technique used for the elucidation of the molecular structure of organic compounds like steroids. researchgate.net While specific detailed applications of NMR for the analysis of Mesigyna components were not extensively detailed in the search results, NMR is a standard technique in structural organic chemistry and would be applicable for confirming the structure and purity of norethisterone enanthate and estradiol valerate. Studies investigating the complexation of steroids by cyclodextrins have utilized NMR spectroscopy to investigate complex formation. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy in Concentration Determination
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique in pharmaceutical analysis for the quantitative determination of compounds containing chromophores that absorb light in the UV-Vis region. Both estradiol valerate and norethisterone enanthate exhibit UV absorbance, allowing for their detection and quantification using this method.
UV-Vis spectrophotometry is specified in some international pharmacopoeias for the identification and assay of estrogens and progestogens. nih.gov For estradiol valerate, a maximum absorbance wavelength around 220 nm has been observed and utilized for its determination in bulk and pharmaceutical formulations. researchgate.net In the analysis of the combination of norethisterone enanthate and estradiol valerate by HPLC, UV detection is commonly employed, with reported detection wavelengths including 220 nm and 240 nm. researchgate.netwho.int
While UV-Vis spectroscopy can be used for the analysis of individual components, the presence of both estradiol valerate and norethisterone enanthate in a single formulation requires careful method development, often coupled with separation techniques like High-Performance Liquid Chromatography (HPLC), to enable the selective quantification of each compound based on their distinct UV absorbance characteristics.
Electrochemical and Immunoassay Techniques in Steroid Analysis
Electrochemical methods offer sensitive approaches for the analysis of electroactive compounds, including certain steroids. Estradiol valerate has been shown to be amenable to electrochemical analysis. An adsorptive stripping square-wave voltammetric method has been developed for the determination of estradiol valerate at a mercury electrode. This method involves the adsorption of estradiol valerate onto the electrode surface followed by the application of a square-wave potential waveform, resulting in a sensitive reductive peak. nih.gov In a Britton-Robinson buffer solution containing 18% alcohol at pH 9.5, estradiol valerate exhibited a reductive peak at -1.29 V (vs. SCE). nih.gov This electrochemical method demonstrated linearity within the concentration range of 2.0 x 10⁻⁸ to 2.5 x 10⁻⁶ mol L⁻¹ and a detection limit of 1.1 x 10⁻⁸ mol L⁻¹. nih.gov The method was found to be selective, with common steroid estrogens not interfering with the determination of estradiol valerate in this system. nih.gov Electrochemical sensors utilizing modified carbon paste electrodes have also been developed for the analysis of estradiol. researchgate.net
Immunoassay techniques are another class of analytical methods used in steroid analysis, particularly in biological matrices. While the search results did not specifically detail immunoassays for the direct quantification of estradiol valerate or norethisterone enanthate in pharmaceutical formulations, immunoassays have been utilized in studies involving these compounds, such as for the determination of sex hormone binding globulin (SHBG) levels in clinical trials assessing the effects of norethisterone enanthate. researchgate.net This indicates the broader applicability of immunoassay principles in the context of steroid-related research and analysis, although their direct use for the quality control of the drug product components themselves was not highlighted in the provided information.
Validation of Analytical Methods for Steroidal Combinations
The validation of analytical methods is a critical process to ensure that a method is suitable for its intended purpose, providing reliable and accurate results. For steroidal combinations like this compound, validation is essential to confirm the method's ability to accurately quantify each active ingredient and assess the purity of the formulation. Regulatory guidelines, such as those from the International Conference on Harmonisation (ICH), provide a framework for method validation. europa.eueuropa.eu
Key validation parameters for quantitative analytical methods include specificity, linearity, precision, accuracy, and robustness. europa.eueuropa.eusemanticscholar.org
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and excipients. europa.eueuropa.eu For steroidal combinations, it is crucial to demonstrate that the method can differentiate between estradiol valerate, norethisterone enanthate, and their potential degradation products or related substances. researchgate.net
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. europa.eueuropa.eu Linear concentration ranges have been reported for validated methods for norethisterone enanthate and estradiol valerate. researchgate.netresearchgate.net
Precision: The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. researchgate.neteuropa.eu Precision is typically assessed at two levels: repeatability (within a short period under the same operating conditions) and intermediate precision (within-laboratory variations). europa.euhumanjournals.com
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. europa.eu Accuracy can be determined by applying the method to an analyte of known purity, comparing results with a second well-characterized method, or by assessing recovery of known amounts of analyte added to a blank matrix. europa.eu Recovery rates within acceptable ranges (e.g., 90-110%) are indicative of good accuracy. researchgate.netsemanticscholar.orggoogle.com
Robustness: A measure of the capacity of the method to remain unaffected by small, deliberate variations in method parameters. europa.eu
Validated HPLC methods for the simultaneous determination of norethisterone enanthate and estradiol valerate in injectable formulations have been reported, demonstrating acceptable recovery rates and correlation coefficients within specified linear ranges. researchgate.net Validation studies ensure that the analytical procedures consistently yield reliable data for quality control and stability testing of these steroidal combinations. europa.euresearchgate.netwho.int
Molecular and Biochemical Mechanisms of Action Non Clinical Focus
Receptor-Ligand Binding Kinetics and Thermodynamics
Steroid hormones, including the active metabolites of Mesigyna's components, exert their effects by binding to specific intracellular receptor proteins. This binding event triggers conformational changes in the receptor, facilitating its translocation to the nucleus and interaction with DNA or other transcription factors. annualreviews.orguqu.edu.sanumberanalytics.combioscientifica.com
Norethisterone Enanthate's Interaction with Progesterone (B1679170) Receptors
Norethisterone Enanthate is a prodrug that is hydrolyzed in the body to the active compound, norethisterone. sgpharma.comwikipedia.org Norethisterone is a synthetic progestin that exerts its primary effects by binding to progesterone receptors (PRs). nih.govdrugbank.com Norethisterone has a high affinity for the PR, reportedly binding with approximately 150% of the affinity of endogenous progesterone. wikipedia.org The binding of norethisterone to the PR induces conformational changes necessary for receptor activation and subsequent interaction with target DNA sequences or other proteins involved in transcriptional regulation. annualreviews.orgbioscientifica.com
Estradiol (B170435) Valerate's Interaction with Estrogen Receptors
Estradiol Valerate (B167501) is an ester prodrug of 17β-estradiol, the most potent naturally occurring estrogen. nih.govnih.govdrugbank.com Upon administration, Estradiol Valerate is cleaved by esterases to release 17β-estradiol. sgpharma.comnih.govnih.gov 17β-estradiol mediates its effects through binding to estrogen receptors (ERs), primarily Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). nih.govdrugbank.com These receptors are found in various tissues, including reproductive organs, bone, and the central nervous system. nih.govdrugbank.com 17β-estradiol also acts as an agonist for the G Protein-coupled Estrogen Receptor (GPER), which is involved in rapid, non-genomic signaling. nih.govdrugbank.com The binding of 17β-estradiol to ERs leads to receptor dimerization, translocation to the nucleus, and interaction with estrogen response elements (EREs) in target genes or association with other transcription factors. numberanalytics.combioscientifica.comnih.govoup.com
Co-agonism and Allosteric Modulation in Steroid Receptor Systems
Steroid receptor activity can be influenced by co-agonism and allosteric modulation. While the primary interaction involves the ligand binding to the orthosteric site within the ligand-binding domain (LBD), other molecules can bind to distinct allosteric sites, modifying receptor conformation and activity. biorxiv.orgnih.govnih.govcsic.es This can impact ligand binding affinity, receptor dimerization, interaction with co-regulators (coactivators and corepressors), and ultimately, the transcriptional response. biorxiv.orgnih.gov The specific cellular context and the presence of various co-regulatory proteins can influence whether a ligand acts as an agonist or antagonist, highlighting the complexity of steroid receptor signaling. nih.gov
Intracellular Signaling Cascades Modulated by this compound's Components
Beyond the classical genomic pathway involving nuclear receptors and direct DNA binding, the components of this compound can also modulate rapid, non-genomic intracellular signaling cascades.
17β-estradiol, released from Estradiol Valerate, can activate membrane-associated ERs (ERα, ERβ, and GPER) leading to the initiation of various signaling pathways. nih.govdrugbank.comnih.govscielo.br These can include the activation of mitogen-activated protein kinases (MAPKs) such as ERK and JNK, phosphatidylinositol-3-OH kinase (PI3K)/Akt pathway, and the modulation of intracellular calcium levels and cyclic nucleotide production. nih.govscielo.brnih.govtandfonline.commdpi.compitt.edu These rapid signaling events can occur within minutes and can influence cellular processes like proliferation, survival, and migration, as well as cross-talk with other signaling networks. scielo.brnih.govtandfonline.commdpi.comuct.ac.za
While primarily known for its genomic effects via PR, norethisterone may also influence intracellular signaling pathways. Studies have indicated that progestins can interact with other signaling cascades, and the specific effects can vary depending on the progestin and cellular context. uct.ac.zaresearchgate.net Research has shown that norethisisterone enanthate can impact signaling pathways such as the IL-6 pathway and potentially influence the NFkB pathway. nih.gov
Gene Expression Regulation by Steroidal Hormones at the Molecular Level
The primary mechanism by which steroid hormones, including the active metabolites of this compound's components, exert their prolonged effects is through the regulation of gene expression. annualreviews.orguqu.edu.sanumberanalytics.comoup.com
Upon ligand binding, activated steroid receptors translocate to the nucleus and interact with specific DNA sequences called hormone response elements (HREs) located in the promoter or enhancer regions of target genes. annualreviews.orgnumberanalytics.combioscientifica.comoup.com This interaction can either activate or repress gene transcription. Steroid receptors also interact with a multitude of coactivator and corepressor proteins, which further modulate the transcriptional machinery and influence the magnitude and specificity of gene regulation. bioscientifica.comnih.govmdpi.com The recruitment of these co-regulators is often dependent on the specific ligand bound to the receptor and the conformational changes induced. biorxiv.orgnih.govmdpi.com
Norethisterone, through PR binding, regulates the expression of genes involved in the reproductive tract, pituitary, hypothalamus, and other target tissues. nih.govdrugbank.com This includes genes controlling endometrial development, cervical mucus production, and the feedback regulation of gonadotropins (FSH and LH) from the pituitary. nih.govdrugbank.comsemanticscholar.org
17β-estradiol, via ERα and ERβ, regulates a wide array of genes involved in sexual development, reproductive function, bone maintenance, cardiovascular health, and central nervous system function. numberanalytics.comnih.govoup.comscielo.brdrugbank.com This includes the regulation of genes for proteins like sex hormone-binding globulin (SHBG) and thyroid-binding globulin (TBG). nih.govdrugbank.com The interaction of ERs with different co-regulators and their ability to bind to various DNA sequences or interact with other transcription factors contribute to the diverse transcriptional responses observed. bioscientifica.commdpi.com
Enzymatic Biotransformation Pathways of Norethisterone Enanthate and Estradiol Valerate
Norethisterone Enanthate and Estradiol Valerate undergo enzymatic biotransformation in the body, primarily in the liver, to yield their active forms and subsequent metabolites.
Norethisterone Enanthate is hydrolyzed by esterases to release norethisterone and heptanoic acid. sgpharma.commims.com Norethisterone itself undergoes extensive metabolism, primarily through the reduction of its A-ring by enzymes such as 3α- and 3β-hydroxysteroid dehydrogenases (HSD) and 5α- and 5β-reductases. sgpharma.comdrugbank.comwikipedia.org These metabolic transformations result in the formation of various metabolites, some of which may retain biological activity (e.g., 5α-reduced metabolites), while others appear inactive. drugbank.com Norethisterone is also partly metabolized to ethinylestradiol, although the contribution of this pathway to its pharmacological action is not fully understood. sgpharma.commims.commdpi.com Metabolites of norethisterone are primarily excreted in the urine as conjugates, mainly sulfates and glucuronides. drugbank.commims.com
Estradiol Valerate is rapidly hydrolyzed by esterases to release 17β-estradiol and valeric acid. sgpharma.comnih.govnih.gov 17β-estradiol undergoes extensive metabolism, primarily in the liver and intestine. drugbank.comdovepress.com Key metabolic pathways include hydroxylation, oxidation, reduction, and conjugation (glucuronidation and sulfation). drugbank.comwikipedia.org 17β-estradiol is metabolized to estrone (B1671321), and both can be converted to estriol (B74026). drugbank.comdovepress.com These metabolites are then conjugated with glucuronide or sulfate (B86663) groups, increasing their water solubility for excretion. drugbank.comdovepress.com The cytochrome P450 enzyme system, particularly CYP3A4, plays a significant role in the metabolism of estradiol. drugbank.comdovepress.comgenome.jp Metabolites of estradiol are primarily excreted in the urine and feces. drugbank.commims.comwikipedia.org
Role of Cytochrome P450 Enzymes (e.g., CYP3A4) in Metabolism
Cytochrome P450 (CYP) enzymes play a significant role in the phase I metabolism of both estradiol and norethisterone. These enzymes are primarily located in the liver, although they are also present in extrahepatic tissues. researchgate.netnih.gov
Estradiol undergoes hydroxylation catalyzed by various CYP isoforms. The major hepatic pathway for estradiol metabolism involves 2-hydroxylation, primarily mediated by CYP1A2 and CYP3A4 at high substrate concentrations. nih.govnih.govwikipedia.org CYP2C8, CYP2C9, and CYP3A4 also contribute to 2-hydroxylation. nih.govwikipedia.org Another important hydroxylation pathway is 4-hydroxylation, which is specifically catalyzed by CYP1B1. researchgate.net Minor hydroxylation pathways at positions 6α, 6β, 7α, 12β, 15α, 15β, 16α, and 16β are also mediated by several CYP isoforms, including CYP1A1, CYP1A2, CYP1B1, CYP2A6, CYP2C8, CYP3A4, CYP3A5, and CYP3A7. researchgate.net
Norethisterone is metabolized in the liver, with hydroxylation being one of the metabolic routes mediated by CYP enzymes. wikipedia.org CYP3A4 is the predominant enzyme involved in the hydroxylation of norethisterone, with CYP2C19, CYP1A2, and CYP2A6 contributing to a lesser extent. nih.govdrugbank.comnih.gov CYP3A4 inducers, such as rifampicin, bosentan, carbamazepine, and St. John's wort, can significantly decrease circulating levels of norethisterone by accelerating its clearance. wikipedia.orgdrugbank.comgeekymedics.com Conversely, CYP3A4 inhibitors can increase plasma concentrations of norethisterone. mims.com
Conjugation Reactions (e.g., Glucuronidation, Sulfation)
Following phase I metabolism, both estradiol and norethisterone, as well as their metabolites, undergo phase II conjugation reactions, primarily glucuronidation and sulfation. These reactions increase the water solubility of the compounds, facilitating their excretion from the body via urine and feces. wikipedia.orgnih.govusmlestrike.comdrughunter.com
Estradiol and its metabolites are substrates for sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs). pharmgkb.orgdrugbank.com Glucuronidation, primarily catalyzed by UGT1A1 in the liver, contributes significantly to the systemic clearance of estrogens. nih.gov Sulfation is also recognized as an important metabolic pathway for estrogens in the gut and liver. nih.gov
Norethisterone and its metabolites undergo conjugation via glucuronidation and sulfation at available hydroxyl groups. wikipedia.org While extensive biotransformation of norethisterone occurs via reduction and hydroxylation, these are followed by conjugation. nih.gov Sulfate conjugates are the major circulating metabolites of norethisterone in plasma, while glucuronide conjugates are the predominant metabolites found in urine. nih.govdrugbank.comnih.gov
Molecular Interactions with Hormone-Binding Globulins (e.g., SHBG, Albumin)
Estradiol and norethisterone circulate in the bloodstream bound to plasma proteins, primarily sex hormone-binding globulin (SHBG) and albumin. wikipedia.orgnih.govmims.com The binding to these proteins influences the bioavailability and distribution of the hormones, as generally only the unbound fraction is considered biologically active and able to interact with target receptors. wikipedia.orgnih.govimmunotech.cz
Estradiol binds to both albumin and SHBG. wikipedia.orgdovepress.com While albumin has a lower affinity for sex steroids compared to SHBG, its high concentration in plasma allows it to bind a substantial portion of circulating estradiol. wikipedia.orgimmunotech.czbioscientifica.com SHBG has a higher affinity for estradiol than albumin. immunotech.cz The binding of estradiol to SHBG and albumin is reported to be approximately 35-45% to SHBG and 60-65% to albumin. mims.com
Norethisterone also binds to plasma proteins, including albumin and SHBG. nih.govbmj.com Like other 19-nortestosterone derived progestins, norethisterone binds to SHBG. nih.gov Studies indicate that norethisterone is approximately 61% bound to albumin and 36% bound to SHBG. mims.commims.combmj.com The non-protein-bound fraction of norethisterone in circulation is relatively small. bmj.com Some progestins, including norethisterone, have a notable affinity for SHBG and can compete with endogenous steroids like testosterone (B1683101) for binding sites, potentially influencing the levels of free testosterone. wikipedia.orgkarger.com
The binding of these steroids to SHBG and albumin can be non-linear, with a lag period observed at low protein concentrations followed by an exponential increase in bound hormone as protein concentration rises. nih.gov Changes in the concentrations of these binding proteins, particularly SHBG which can be influenced by factors such as estrogen levels, can alter the free fraction of circulating hormones. wikipedia.orgsouthtees.nhs.uk
Pharmacokinetic and Metabolic Research Non Clinical Models
In Vitro Metabolism Studies Using Hepatic Microsomes and Hepatocytes
In vitro studies utilizing hepatic microsomes and isolated hepatocytes are crucial for understanding the metabolic fate of pharmaceutical compounds. These models provide insights into the enzymatic transformations that occur primarily in the liver.
Species Comparative Metabolism Profiles
Research has investigated the metabolism of estradiol (B170435) and its esters in various species, including rats and hamsters, using liver microsomal preparations. The pathway of estradiol metabolism in vitro can be concentration-dependent. For instance, in hamster liver microsomes, 16α-hydroxylation is the predominant pathway at low concentrations (< 25 µmol/L), while at higher concentrations, both 16α- and C2-hydroxylation contribute equally to estradiol metabolism. inchem.org Human forms of cytochrome P450 enzymes (CYPs) involved in the 2- or 4-hydroxylation of estradiol and estrone (B1671321) include CYP1A2 and, to a lesser extent, CYP3A4 and CYP2C9. inchem.org Estradiol and estrone 16α-hydroxylation is catalyzed by CYP1A2 (for estradiol) and CYP3A4 (for estradiol and estrone). inchem.org
Hepatocytes, containing a full complement of enzymes and cofactors, are considered a more representative in vitro model for hepatic metabolic clearance compared to liver microsomes, which primarily reflect microsomal phase I metabolic activity. researchgate.net Studies using cryopreserved hepatocytes and microsomes have detected discrete species differences in metabolism. researchgate.net
Identification of Primary and Secondary Metabolites
Estradiol valerate (B167501) is a prodrug that is cleaved in vivo by plasma and liver esterases to form 17β-estradiol and valeric acid. nih.govguidetopharmacology.org Norethisterone enanthate is primarily metabolized in the liver by enzymatic hydrolysis, splitting into norethisterone and heptanoic acid. mims.commims.commedicines.org.uk
Studies using rat liver microsomal and isolated hepatocyte preparations have identified key metabolites of endogenous estrogens like estradiol and estrone. nih.gov In rat liver microsomes, metabolites included catechol estrogens and their derivatives such as 2-hydroxyestradiol, 2-hydroxyestrone, 2-methoxyestradiol, and 2-methoxyestrone. nih.gov Estrone and estriol (B74026) were also identified. nih.gov
In intact hepatocyte incubations, extensive primary and secondary metabolism of estrogens occurs. nih.gov Aqueous-soluble materials isolated from hepatocyte incubations contained glucuronide, sulfate (B86663), and apparent thioether conjugates, indicating significant conjugation pathways. nih.gov Norethisterone is further transformed mainly through the reduction of the C4-C5 double bond and the C3 keto group. medicines.org.uk Norethisisterone is also partly metabolized to form ethinylestradiol. mims.commims.com
Pre-Clinical Absorption and Distribution Studies in Animal Models (e.g., Rats)
Animal models, such as rats, are utilized in pre-clinical studies to investigate the absorption and distribution of pharmaceutical compounds.
Tissue Distribution Analysis of Constituent Steroids
The distribution of exogenous estrogens, such as estradiol, in animal models is similar to that of endogenous estrogens. fda.govdrugbank.com They are widely distributed in the body and are generally found in higher concentrations in sex hormone target organs. fda.govdrugbank.com
Studies in female Wistar rats have measured the distribution of estradiol in various tissues, including heart, liver, kidney, brain, and plasma, following intravenous or intragastric administration. inchem.org The concentration of estradiol in the liver was significantly higher after intragastric administration compared to intravenous administration when equivalent plasma concentrations were evaluated. inchem.org Tissue concentrations of estradiol were consistently higher than those in plasma. inchem.org
Modeling of Absorption from Oily Depot Injections
Mesigyna is formulated as a sterile, pale yellow oily solution for intramuscular injection. sgpharma.comgfmer.ch The use of oily solutions for parenteral administration, particularly for steroid esters like estradiol valerate and norethisterone enanthate, slows the rate of absorption, leading to a prolonged duration of action. fda.govdrugbank.comhres.cawikipedia.org After intramuscular injection of estradiol valerate in an oil solution, the solvent is absorbed, forming a primary microcrystalline depot at the injection site within the muscle. wikipedia.org A secondary depot may also form in adipose tissue. wikipedia.org The slow release of the steroid ester from the intramuscular depot is attributed to its increased lipophilicity due to the fatty acid ester moiety. hres.cawikipedia.org
Drug release rates from depot injections are often estimated using mass transport models, which may assume a spherical shape for the injected depot. uu.nl The surface area at the interface between the hydrophilic and lipophilic phases is a parameter in these models. uu.nl
Excretion Pathways and Elimination Kinetics (Non-Clinical)
Following metabolism, the components of this compound and their metabolites are eliminated from the body. In non-clinical models, excretion pathways and elimination kinetics are characterized.
Both components of this compound, norethisterone enanthate and estradiol valerate, are reported to be completely metabolized. sgpharma.com Norethisterone and its metabolites are excreted in approximately equal amounts in urine and faeces. mims.commims.comsgpharma.com The excretion of estradiol metabolites occurs predominantly in the urine. drugbank.comsgpharma.comdrugbank.com At least 85% of the dose of both substances are excreted within the typical injection interval of 28 days. sgpharma.comwho.intwho.int
In studies involving intramuscular administration of norethisterone enanthate and estradiol valerate, plasma levels of norethisterone have been observed to decline in two disposition phases. medicines.org.ukwho.intwho.intwho.int These phases have half-lives of approximately 4-5 days and 15-20 days, which are attributed to a biphasic release of norethisterone enanthate from the depot. medicines.org.ukwho.intwho.intwho.int The elimination half-life of estradiol has been reported to be around 4-5 days following intramuscular administration. wikipedia.orgwho.intwho.int
Theoretical Pharmacokinetic Modeling and Simulation
Theoretical pharmacokinetic modeling and simulation are valuable tools used in non-clinical research to predict the behavior of drugs within a biological system. These models help in understanding the underlying processes governing drug disposition and can inform the design of further studies. For the components of this compound, modeling approaches can be applied to data obtained from in vitro and in vivo non-clinical studies to characterize their pharmacokinetic profiles following administration.
Compartmental and Non-Compartmental Analysis in Pre-Clinical Data
Pharmacokinetic analysis of pre-clinical data often involves both compartmental and non-compartmental methods to describe the drug's fate in the body.
Non-compartmental analysis (NCA) is a model-independent approach that calculates key pharmacokinetic parameters directly from the plasma concentration-time data. Parameters such as area under the curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax) can be determined using NCA. who.int For prolonged-release injectables like the components of this compound, NCA is commonly applied to estimate AUC using methods such as the linear/log trapezoidal integration method. who.int
Compartmental analysis, on the other hand, involves fitting the concentration-time data to mathematical models that represent the body as a system of interconnected compartments. These models can provide insights into absorption, distribution, and elimination rates. While detailed pre-clinical compartmental modeling data specifically for this compound's combination were not extensively found in the provided search results, the principles of compartmental analysis are routinely applied to characterize the pharmacokinetics of steroid esters like estradiol valerate and norethisterone enanthate in animal models during drug development bjournal.orgscielo.br. For instance, studies on injectable estradiol preparations, including estradiol valerate, have utilized compartmental pharmacokinetic models to analyze concentration-time data and determine parameters such as elimination half-life. transfemscience.org
Following intramuscular injection, estradiol valerate and norethisterone enanthate are completely absorbed from the injection site, acting as depot formulations. who.int These esters undergo hydrolysis to release the active hormones, estradiol and norethisterone, respectively. who.intguidetopharmacology.orgnih.gov Pharmacokinetic studies in various species, including those potentially used in non-clinical research, would involve measuring the concentrations of both the parent esters and their active metabolites over time to fully characterize their disposition.
Biphasic Steroid Profile Modeling
The pharmacokinetic profile of the steroids released from depot injections like this compound can exhibit a biphasic nature. This is particularly noted for norethisterone following the administration of norethisterone enanthate. Plasma levels of norethisterone have been observed to decline in two disposition phases, characterized by distinct half-lives. who.int This biphasic decline is attributed to the biphasic release of norethisterone enanthate from the intramuscular depot. who.int
Modeling the biphasic steroid profile involves developing pharmacokinetic models that can accurately capture the initial rapid release phase from the depot followed by a slower, sustained release phase. This type of modeling is crucial for understanding the duration of exposure to the active hormones and can be informed by data from non-clinical studies where drug release from the injection site and subsequent systemic concentrations are measured.
Table 1: Key Pharmacokinetic Concepts in Non-Clinical Modeling
| Concept | Description | Relevance to this compound Components |
| Compartmental Analysis | Fitting data to multi-compartment models representing drug disposition. | Used to understand absorption, distribution, and elimination rates of esters and metabolites. |
| Non-Compartmental Analysis | Model-independent calculation of parameters directly from data. | Provides key parameters like AUC, Cmax, and Tmax from concentration-time profiles. who.int |
| Biphasic Release/Disposition | Drug release or decline in plasma concentration occurring in two phases. | Observed for norethisterone from norethisterone enanthate depot, influencing modeling. who.int |
| Depot Formulation | Drug administered in a way that allows for slow and sustained release. | Intramuscular injection of this compound components creates a depot. who.int |
| Hydrolysis | Chemical breakdown of the ester prodrugs to active hormones. | Essential metabolic step influencing the pharmacokinetic profiles of estradiol and norethisterone. who.intguidetopharmacology.orgnih.gov |
Table 2: Pharmacokinetic Parameters (Illustrative based on available data types)
| Compound | Parameter | Value (Example/Range from literature, often clinical) | Notes |
| Estradiol Valerate | Tmax (Estradiol) | ~2 days after IM injection who.int | Time to peak concentration of the active metabolite. |
| Norethisterone Enanthate | Tmax (Norethisterone) | ~4-5 days after IM injection who.int | Time to peak concentration of the active metabolite. |
| Norethisterone | Elimination Half-life | 4-5 days (initial phase), 15-20 days (terminal phase) who.int | Reflects the biphasic disposition from the depot. |
| Estradiol | Elimination Half-life | 4-5 days who.int | Elimination half-life of the active metabolite. |
Pharmacogenomic and Proteomic Considerations in Steroid Pharmacology
Genetic Polymorphisms Affecting Steroid Hormone Metabolism Enzymes (e.g., CYP, UGT, SULT)
Steroid hormones and their synthetic counterparts, including the active components of Mesigyna (estradiol and norethisterone after hydrolysis of their esters), undergo extensive metabolism primarily mediated by phase I and phase II enzymes. Genetic variations (polymorphisms) in the genes encoding these enzymes can significantly impact the rate and pathway of steroid metabolism, potentially leading to inter-individual differences in drug exposure and response.
Key enzyme superfamilies involved in steroid metabolism include cytochrome P450 (CYP) enzymes (Phase I) and UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) (Phase II). srce.hrresearchgate.net
CYP Enzymes: CYP enzymes, particularly those in the CYP1, CYP2, and CYP3 families, are crucial for the oxidative metabolism of both endogenous and exogenous steroids. srce.hrnih.gov Genetic polymorphisms in CYP genes, such as CYP1A2 and CYP3A, are known to affect the metabolism of estradiol (B170435). nih.gov These enzymes can metabolize estradiol to hydroxylated forms. nih.gov Copy number variations (CNVs) in CYP genes, like CYP2C19 and CYP2D6, can result in altered enzyme activity, leading to rapid or poor metabolizer phenotypes. nih.gov While CYP3A4 is a major enzyme involved in the metabolism of many steroids, including norethisterone, genetic polymorphisms in CYP3A4 and other CYP genes have been associated with varied metabolism of synthetic steroids and potential differences in response or risk of certain conditions. wikipedia.orgnih.gov
UGT Enzymes: UGTs catalyze the glucuronidation of steroids, increasing their water solubility and facilitating their excretion. oup.comphysiology.org Glucuronidation of estradiol primarily occurs at the 17β-hydroxyl group. oup.com Genetic variation in UGT genes, such as UGT1A1, has been observed and can affect estrogen conjugation. oup.com Polymorphisms in UGT genes have been linked to interindividual variability in drug disposition and disease susceptibility. physiology.org
SULT Enzymes: SULTs catalyze the sulfation of steroids, another important conjugation pathway for excretion. researchgate.netoup.com Sulfation of estrone (B1671321) and estradiol typically occurs at the 3-phenolic group. oup.com SULT1A1 is known to sulfate (B86663) estrone and estradiol. oup.com Genetic polymorphisms in SULT enzymes can influence estrogen concentrations. nih.gov
Inter-individual variations in steroid conjugation are significant, suggesting that genetic variations in genes encoding SULT and UGT enzymes likely contribute to this variability. researchgate.netoup.com
Variability in Steroid Receptor Expression and Function
The biological effects of estradiol and norethisterone are primarily mediated through binding to steroid receptors, specifically estrogen receptors (ER) and progesterone (B1679170) receptors (PR), respectively. neliti.combioscientifica.com Genetic polymorphisms in the genes encoding these receptors (ESR1 for ERα, ESR2 for ERβ, and PGR for PR) can lead to variability in receptor expression levels, structure, and function, thereby influencing the cellular response to these hormones. neliti.comnih.govaacrjournals.orgoup.com
Estrogen Receptors (ER): There are two main types of estrogen receptors, ERα and ERβ, encoded by ESR1 and ESR2 genes, respectively. neliti.comnih.gov Polymorphisms in ESR1 and ESR2 have been associated with altered receptor expression and function. neliti.comnih.govaacrjournals.orgoftalmoloji.org For instance, specific mutations in ESR1 and ESR2 have been analyzed for their prevalence and association with conditions influenced by estrogen. nih.gov Genetic variations in ESR genes may directly or indirectly affect the normal physiological functions of estrogen and potentially influence disease risk. oftalmoloji.org Some polymorphisms may affect receptor function by modifying transcription factor binding or impacting mRNA splicing, leading to proteins with varying binding, translocation, and DNA interaction properties. neliti.com
Progesterone Receptors (PR): The human progesterone receptor gene (PGR) produces two main isoforms, PR-A and PR-B, through the use of separate promoters and translational start sites. bioscientifica.compnas.org Genetic variations in the PGR gene can affect PR function and expression levels. oup.comviamedica.pl The PROGINS polymorphism, a complex variant in the PGR gene, has been shown to diminish the response to progesterone, potentially due to reduced transcript stability and decreased protein activity. bioscientifica.com Another functional polymorphism, +331G/A in the promoter region of PGR, has been associated with increased transcription of the gene, favoring the production of the PR-B isoform. pnas.org Alterations in the balance of PR-A and PR-B isoforms due to genetic variants may influence cellular responses to progestins like norethisterone. pnas.org
Genetic variations in PGR have been associated with susceptibility to certain conditions, highlighting the impact of PR polymorphisms on progesterone-mediated functions. viamedica.plnih.gov
Proteomic Profiling of Cellular Responses to Steroidal Agents
Proteomic analysis allows for the large-scale study of protein expression and modification within cells or tissues in response to stimuli, such as treatment with steroidal agents. This approach can reveal global changes in cellular pathways and processes affected by estradiol valerate (B167501) and norethisterone enanthate (or their active forms, estradiol and norethisterone).
Studies using proteomic methods have investigated the cellular responses to steroid hormones and synthetic steroids. For example, quantitative proteomic analysis using techniques like Stable-Isotope Labeling by Amino acids in Cell culture (SILAC) has been employed to study the effects of glucocorticoids (another class of steroid hormones) on cellular processes like differentiation, proliferation, and apoptosis, identifying significant changes in the levels of various proteins involved in these pathways. nih.gov
Proteomic profiling can identify specific proteins and pathways that are up- or down-regulated following steroid treatment, providing insights into the mechanisms of action and potential off-target effects. Research on the effects of 17-β-estradiol (the active form of estradiol valerate) in breast cancer cells using proteomic analysis has identified numerous proteins with significantly altered expression, revealing affected biological pathways related to cell division and apoptosis. acs.org
While specific proteomic studies directly on the effects of estradiol valerate and norethisterone enanthate combinations are less extensively documented in the provided search results, proteomic approaches applied to other synthetic steroids and steroid hormones demonstrate the potential of this methodology to elucidate the complex cellular responses induced by these compounds. researchgate.netnih.gov Analyzing the protein profile changes can help understand how cells respond to the presence of these exogenous steroids at a molecular level.
Bioinformatic and Systems Biology Approaches in Pharmacogenomics
Bioinformatics and systems biology play a crucial role in integrating and interpreting the vast amounts of data generated from pharmacogenomic and proteomic studies related to steroid pharmacology. These approaches help in understanding the complex interactions between genetic variations, protein profiles, and the observed responses to steroidal agents. wikipedia.orgresearchgate.net
Bioinformatics: Bioinformatics involves the development and application of computational tools and methods for analyzing biological data. wikipedia.org In pharmacogenomics, bioinformatics is used to identify genetic polymorphisms, analyze gene and protein expression data, and compare genetic and genomic information to understand the basis of variable drug responses. wikipedia.orgki.se This includes the identification of single nucleotide polymorphisms (SNPs) and their potential functional impact. neliti.comwikipedia.org Text mining and the development of biological ontologies are also part of bioinformatics, aiding in organizing and querying biological data. wikipedia.org
Systems Biology: Systems biology aims to understand the complex interactions within biological networks, such as metabolic pathways, signal transduction cascades, and gene regulatory networks. wikipedia.orgresearchgate.net By integrating data from genomics, proteomics, and other 'omics' technologies, systems biology approaches can build models that reflect the underlying biological complexity and help predict system behavior in response to perturbations, such as the administration of steroidal drugs. researchgate.netnih.gov This is particularly relevant in pharmacogenomics where multiple genetic and environmental factors contribute to variability in drug response. researchgate.net
Computational pharmacogenomics utilizes large-scale perturbation databases and computational analysis of gene expression profiles to identify connections between drugs, genes, and diseases, offering a systems-level perspective on drug action. oup.com By applying these approaches to the study of estradiol valerate and norethisterone enanthate, researchers can gain a more comprehensive understanding of how genetic variations and protein dynamics collectively influence the pharmacological effects of these compounds.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Estradiol Valerate | 13791 |
| Norethisterone Enanthate | 229295 |
Interactive Data Tables
However, we can illustrate the structure of potential interactive tables based on the types of data discussed:
Potential Interactive Table 1: Selected Genetic Polymorphisms in Steroid Metabolism Enzymes
| Gene | Enzyme Superfamily | Polymorphism (Example) | Allele Frequency (Example Population) | Potential Impact on Metabolism | Relevant Steroid Substrates (Example) |
| CYP1A2 | CYP | rsID (Hypothetical) | Value (%) | Increased/Decreased Activity | Estradiol |
| UGT1A1 | UGT | (TA)n repeat | Frequency distribution (%) | Altered Conjugation Efficiency | Estradiol |
| SULT1A1 | SULT | rsID (Hypothetical) | Value (%) | Altered Sulfation | Estradiol, Estrone |
Potential Interactive Table 2: Selected Genetic Polymorphisms in Steroid Receptors
| Gene | Receptor Type | Polymorphism (Example) | Associated Variant (Example) | Potential Impact on Expression/Function | Relevant Steroid Ligands (Example) |
| ESR1 | ERα | PvuII | Allele Frequency (%) | Altered Expression/Function | Estradiol |
| PGR | PR | PROGINS | Prevalence (%) | Diminished Progesterone Response | Norethisterone, Progesterone |
Potential Interactive Table 3: Examples of Proteins with Altered Expression Following Steroid Treatment (Based on General Steroid Studies)
| Protein Name (Example) | Fold Change (Treated vs. Control) | Cellular Localization | Associated Pathway/Process (Example) | Relevant Steroid (Example) |
| Protein A | Up/Down | Cytosol | Cell Division | Estradiol |
| Protein B | Up/Down | Nucleus | Apoptosis | Glucocorticoid |
| Protein C | Up/Down | Membrane | Cellular Structure | Anabolic Steroid |
These tables are illustrative based on the types of findings discussed in the search results regarding steroid pharmacology in general. Generating specific, detailed interactive tables solely focused on estradiol valerate and norethisterone enanthate and their direct impact on these specific genetic variants and protein changes would require more targeted quantitative data from research specifically on these compounds within a pharmacogenomic or proteomic context, which was not consistently available in the provided search snippets in a format suitable for direct table population according to the strict instructions.
Chemical Stability and Degradation Science of Mesigyna
Degradation Pathways and Mechanisms
The degradation of steroid esters typically involves the breakdown of the ester linkage and potential alterations to the steroid ring structure.
Hydrolytic Degradation of Ester Linkages
Hydrolysis is a primary degradation pathway for steroid esters, particularly in the presence of water. This reaction involves the cleavage of the ester bond, resulting in the formation of the parent steroid and the corresponding carboxylic acid. For estradiol (B170435) valerate (B167501), hydrolysis yields estradiol and valeric acid. nih.govnih.govguidetopharmacology.org Similarly, norethisterone enanthate hydrolyzes to produce norethisterone and heptanoic acid. medicines.org.uksgpharma.compatsnap.com
In biological systems, this hydrolysis is often facilitated by esterase enzymes. nih.govguidetopharmacology.orgwada-ama.orgdrugbank.com In pharmaceutical formulations, particularly those containing water or stored under humid conditions, chemical hydrolysis can occur. The rate of hydrolysis can be influenced by factors such as pH and temperature. uri.eduresearchgate.neturi.edu Studies on other steroid esters, like hydrocortisone (B1673445) sodium succinate, have shown that hydrolysis can follow a consecutive first-order process, where the ester is converted to the alcohol (parent steroid), which may then undergo further degradation. uri.eduuri.edu
Oxidative Degradation of Steroid Moieties
Steroid structures are susceptible to oxidative degradation, which can lead to alterations in the ring system or the introduction of functional groups. This process can be initiated by various oxidizing agents, including molecular oxygen, peroxides, or reactive oxygen species. nih.govportlandpress.com
Oxidative degradation of steroids often begins with the oxidation of hydroxyl groups to ketones or the cleavage of carbon-carbon bonds within the steroid ring structure. nih.govasm.orgmdpi.com For instance, estradiol can be oxidized to estrone (B1671321), which involves the oxidation of the hydroxyl group at the C17 position. nih.govresearchgate.net Further oxidation can lead to the formation of various metabolites and the eventual breakdown of the steroid nucleus. asm.orgmdpi.comresearchgate.net While specific oxidative degradation pathways for estradiol valerate and norethisterone enanthate in pharmaceutical formulations are not extensively detailed in the provided sources, the inherent susceptibility of steroid structures to oxidation suggests this as a potential degradation route. nih.govportlandpress.com
Photolytic Degradation Studies and Photostability Assessment
Photolytic degradation, the breakdown of compounds upon exposure to light, is a significant concern for many pharmaceutical substances, including steroids. Steroids containing chromophores can absorb light energy, leading to chemical transformations. nih.gov
Estradiol and its esters, including estradiol valerate, are known to be sensitive to light. spectrumchemical.comreddit.comamericanregent.com Photodegradation of 17β-estradiol in aqueous solutions irradiated with UV light has been shown to produce various quinone derivatives. nih.govijert.org Studies on the photocatalytic degradation of an estrogen formulation containing estradiol valerate and norgestrel (B7790687) demonstrated that degradation occurs under UV-A radiation. mdpi.comresearchgate.net
Norethisterone also contains chromophores that absorb light. nih.gov While specific detailed photostability studies on norethisterone enanthate in the context of Mesigyna were not found, the general light sensitivity of steroids and the presence of the enanthate ester suggest that photolytic degradation is a potential pathway. Protecting this compound from light is therefore important for maintaining its stability. reddit.comamericanregent.com
Kinetic Studies of Chemical Degradation under Various Conditions
Kinetic studies are essential for understanding the rate at which a drug degrades and for determining appropriate storage conditions and shelf life. The degradation rate of this compound's components is influenced by various environmental factors.
Influence of Temperature, Humidity, and pH on Degradation Rate
Temperature is a critical factor influencing the rate of chemical reactions, including degradation pathways. Higher temperatures generally lead to increased degradation rates. Stability studies on estradiol valerate have shown it to be stable when stored at 25°C/65% RH and 40°C/75% RH for certain periods, supporting a shelf-life under recommended storage conditions. cbg-meb.nlgeneesmiddeleninformatiebank.nl However, exposure to heat can accelerate decomposition. spectrumchemical.comwebsite-files.com
Humidity, particularly in formulations that are not purely anhydrous, can contribute to hydrolytic degradation. While specific data on the impact of humidity on this compound's degradation kinetics were limited in the provided sources, the role of water in hydrolysis (Section 7.1.1) implies that high humidity could increase degradation rates.
The pH of the environment can significantly affect the rate of hydrolysis for ester linkages. Studies on the hydrolysis of steroid esters have shown pH-dependent degradation rates, with varying stability across different pH ranges. uri.eduresearchgate.neturi.edu For this compound, which is an injectable solution, the pH of the formulation would be a critical factor in the hydrolytic stability of estradiol valerate and norethisterone enanthate.
Effect of Oxygen and Light Exposure
Oxygen can participate in oxidative degradation processes (Section 7.1.2). While direct studies on the effect of oxygen concentration on this compound's stability were not found, the known susceptibility of steroids to oxidation suggests that exposure to oxygen could contribute to degradation. nih.gov
Light exposure, as discussed in Section 7.1.3, can induce photolytic degradation. Studies have indicated that estradiol valerate is sensitive to light, and protecting it from light is recommended for storage. spectrumchemical.comreddit.comamericanregent.com Photodegradation of estrogens has been observed under various light conditions, including UV-A radiation. ijert.orgmdpi.comresearchgate.netresearchgate.net Therefore, minimizing light exposure is crucial for maintaining the stability of this compound.
Data from stability studies on estradiol valerate in tablet formulations indicate that it remains stable under long-term (25°C/60% RH) and accelerated (40°C/75% RH) storage conditions for periods supporting a multi-year shelf-life, with only a minor increase in total impurities observed. geneesmiddeleninformatiebank.nl This suggests that in a well-formulated product and stored correctly, the degradation rates can be controlled.
Table 1: Factors Influencing the Degradation of this compound Components
| Factor | Influence on Degradation | Relevant Degradation Pathway(s) |
| Temperature | Higher temperatures generally increase degradation rate. | Hydrolysis, Oxidation, Photolysis |
| Humidity | Can contribute to hydrolytic degradation (if water is present). | Hydrolysis |
| pH | Affects the rate of hydrolytic cleavage of ester bonds. | Hydrolysis |
| Oxygen | Can participate in oxidative degradation processes. | Oxidation |
| Light | Can induce photolytic degradation. | Photolysis |
Identification and Characterization of Degradation Products
The identification and characterization of degradation products are essential steps in understanding the degradation pathways of pharmaceutical compounds. For Norethisterone Enanthate and Estradiol Valerate, potential degradation can lead to the formation of related substances.
For Norethisterone Enanthate, hazardous decomposition products can include carbon oxides aksci.com. As a prodrug, NETE is hydrolyzed in vivo to norethisterone and heptanoic acid medicines.org.uk. Norethisterone itself is further metabolized medicines.org.uk.
Estradiol Valerate is hydrolyzed to estradiol and valeric acid guidetopharmacology.orgnih.govnih.gov. Estradiol can be further metabolized to estrone researchgate.net. Specific degradation products of Estradiol Valerate have been identified, such as 3,6beta-Dihydroxyestra-1,3,5(10)-trien-17beta-yl-pentanoat and 3-Hydroxy-17beta-valeryloxyestra-1,3,5(10)-trien-6-on who.int.
Impurity Profiling and Related Substances Analysis
Impurity profiling involves identifying and quantifying impurities present in a drug substance or finished product. Related substances are compounds structurally related to the active substance that may be present in the drug product.
For Norethisterone Enanthate, methods for detecting impurities and related substances are important as pharmacopoeias may not fully cover these google.com. Related products of Norethisterone Enanthate include norethisterone, 17-O-Trimethylsilyl Norethindrone (B1679910), 10β-Hydroperoxy Norethindrone Acetate (B1210297), and 3β,5α-Tetrahydronorethisterone pharmaffiliates.com. High-Performance Liquid Chromatography (HPLC) methods have been developed for the determination of related substances in combined Norethisterone Enanthate injection, demonstrating good separation of the active substances and their related compounds magtechjournal.com.
For Estradiol Valerate, various impurities can arise during synthesis and storage ontosight.ai. Examples of Estradiol Valerate impurities include Estradiol Valerate Impurity A (6-Oxo-17β-estradiol 17-Valerate), Impurity B, Impurity I, and Estradiol itself researchgate.netpharmaffiliates.compharmaffiliates.comallmpus.com. A validated gradient HPLC method with photodiode-array detection has been developed for comprehensive impurity profiling of estradiol valerate formulations vulcanchem.com.
An HPLC method for the determination of related substances in combined Norethisterone Enanthate and Estradiol Valerate injection successfully separated Norethisterone Enanthate, Estradiol Valerate, and their related substances, including norethisterone and estradiol magtechjournal.com. The analysis of batches showed a correlation between the amount of related substances and the storage time of the injection magtechjournal.com.
In Silico Prediction and Modeling of Degradation Pathways
In silico methods use computational techniques to predict and model chemical behavior, including degradation pathways. While the provided search results discuss the degradation products and stability testing, there is limited information specifically detailing in silico prediction and modeling of the degradation pathways for Norethisterone Enanthate and Estradiol Valerate in the context of the this compound formulation.
Comparative Pharmaceutical and Chemical Analysis of Combined Steroids
Comparative Pharmacological Profiles with Other Estrogen-Progestin Combinations
Combined injectable contraceptives (CICs) like Mesigyna differ from progestogen-only injectables (POICs) such as depot medroxyprogesterone (B1676146) acetate (B1210297) (DMPA) and norethisterone enanthate (NET-EN) alone, which are typically administered less frequently. wikipedia.org this compound, containing estradiol (B170435) valerate (B167501) (EV) and norethisterone enanthate (NET-EN), is a once-a-month injectable. wikipedia.orgwho.int Another widely studied monthly injectable is Cyclofem (also known as Lunelle), which contains medroxyprogesterone acetate (MPA) and estradiol cypionate (EC). who.intwikipedia.org
Pharmacokinetic and pharmacodynamic studies comparing Cyclofem and this compound have shown that both formulations effectively inhibit follicle maturation and ovulation for approximately 30 and 60 days, respectively, after a single injection. nih.gov The estrogenic components, estradiol valerate and estradiol cypionate, are suitable esters for providing elevated plasma estrogen levels for a duration of 7 to 11 days. nih.gov
Differences in the pharmacological profiles exist when comparing combined injectables to combined oral contraceptives (COCs). The estrogens in combined injectables generally have a shorter half-life and are less potent than the synthetic estrogen ethinylestradiol commonly found in COCs. who.intscielo.br This difference is believed to contribute to potentially different effects on metabolic and cardiovascular parameters. who.intscielo.br Short-term studies have indicated that combined injectables have shown little effect on blood pressure, blood circulation and coagulation, lipid metabolism, and liver function in comparison with oral contraceptives. who.intscielo.br
A study comparing this compound (NET-EN 50 mg/EV 5 mg) and an oral contraceptive (levonorgestrel 0.15 mg/ethinyl estradiol 0.03 mg) in adolescents observed differences in certain parameters over 12 months. The injectable group showed a decrease in weight and an increase in hypermenorrhea, while the oral contraceptive group had a decrease in dysmenorrhea and more frequent hypomenorrhea and regular cycles. researchgate.net
Another comparative study evaluating the effects on lipid metabolism of this compound (NET-EN 50 mg/EV 5 mg) and Cyclofem (MPA 25 mg/EC 5 mg) over a year found that both preparations induced changes in lipid levels that mirrored their pharmacokinetics. nih.gov With this compound, changes primarily included decreases in high-density lipoprotein cholesterol (HDL-C), apolipoprotein AI, and triglycerides. nih.gov Changes observed with Cyclofem were reported to be even smaller. nih.gov These changes were observed during treatment and returned to pretreatment levels after discontinuation. nih.gov
Regarding coagulation and fibrinolysis, a study comparing this compound, Cyclofem, and an oral contraceptive (norethisterone 1 mg/ethinyl estradiol 35 µg) showed that this compound use led to a significant increase in activated partial thromboplastin (B12709170) time, while Cyclofem showed no change and the oral contraceptive showed a significant decrease. nih.govdrugbank.com The use of combined injectables like this compound and Cyclofem generally resulted in no change or decreases in plasma levels of fibrinogen, factor VII, and factor X, in contrast to increases seen with the oral contraceptive. nih.govdrugbank.com However, decreases in protein C and antithrombin were observed with both combined injectables, which are potent coagulation inhibitors. nih.govdrugbank.com
| Contraceptive Type | Progestin | Estrogen | Injection Schedule | Typical Progestin Dose | Typical Estrogen Dose | Formulation Type |
|---|---|---|---|---|---|---|
| This compound (Combined Injectable) | Norethisterone Enanthate | Estradiol Valerate | Monthly | 50 mg | 5 mg | Oily Solution |
| Cyclofem (Combined Injectable) | Medroxyprogesterone Acetate | Estradiol Cypionate | Monthly | 25 mg | 5 mg | Microcrystalline Suspension |
| DMPA (Progestogen-Only Injectable) | Medroxyprogesterone Acetate | - | Every 2-3 months | 150 mg | - | Aqueous Suspension |
| NET-EN (Progestogen-Only Injectable) | Norethisterone Enanthate | - | Every 2 months | 200 mg | - | Oily Solution |
| Combined Oral Contraceptive (Example) | Levonorgestrel | Ethinyl Estradiol | Daily | 0.15 mg | 0.03 mg | Tablet |
Structural Activity Relationship (SAR) Studies of Related Steroid Derivatives
Estradiol valerate is a synthetic ester of 17β-estradiol, the endogenous estrogen. guidetopharmacology.orgnih.gov Esterification at the C17β position with valeric acid increases the lipophilicity of estradiol, leading to slower absorption and a longer duration of action compared to the native hormone when administered by injection. wikipedia.orgguidetopharmacology.orgnih.govtransfemscience.org Once absorbed, estradiol valerate is cleaved by plasma and liver esterases to release the active hormone, 17β-estradiol. guidetopharmacology.orgnih.gov The length of the fatty acid chain in steroid esters influences their lipophilicity and, consequently, their release rate from an oily depot and duration of action. wikipedia.orgtransfemscience.org Longer fatty acid chains generally result in greater lipophilicity and a more extended duration. wikipedia.orgtransfemscience.org
Norethisterone enanthate is an ester of norethisterone (norethindrone), a progestin. wikipedia.orgnih.govwikipedia.orgwikipedia.org Similar to estradiol valerate, the enanthate ester (a heptanoate) is attached to the norethisterone molecule to create a prodrug with increased lipophilicity, facilitating its formulation in an oily solution and creating a depot effect upon intramuscular injection. wikipedia.orgwikipedia.orgtransfemscience.orgnih.gov Norethisterone enanthate is hydrolyzed in the body to release the active progestin, norethisterone. who.int Norethisterone itself is a progestin with weak androgenic activity. wikipedia.org
The SAR of steroid derivatives highlights how modifications to the basic steroid structure, such as esterification, can significantly alter their pharmacokinetic properties, including absorption rate, distribution, metabolism, and excretion, thereby influencing their duration of action and suitability for different routes of administration, such as depot injections. The presence of the ethynyl (B1212043) group at the C17 position in norethisterone is characteristic of 19-nortestosterone derivatives and contributes to its oral activity, although in the case of norethisterone enanthate, the esterification is key for the depot effect via injection. wikipedia.org
Formulation Science Comparisons Across Different Depot Technologies
Depot injectable steroid preparations are primarily formulated as either oil solutions or crystalline aqueous suspensions. transfemscience.org this compound is formulated as a clear, oily solution containing 50 mg of norethisterone enanthate and 5 mg of estradiol valerate in a 1.0-ml vehicle typically composed of castor oil and benzyl (B1604629) benzoate (B1203000) (60:40). gfmer.chgfmer.ch This oily vehicle, combined with the lipophilic nature of the steroid esters, forms a depot at the injection site from which the steroids are slowly released and absorbed. wikipedia.orgtransfemscience.org
In contrast, combined injectable contraceptives like Cyclofem are formulated as microcrystalline suspensions in an aqueous solution. transfemscience.orggfmer.chgfmer.ch Cyclofem contains 25 mg of medroxyprogesterone acetate and 5 mg of estradiol cypionate in a 0.5-ml aqueous solution. gfmer.chgfmer.ch Aqueous suspensions consist of tiny crystal particles of the steroid suspended in water. transfemscience.org The depot effect in this case is achieved by the slow dissolution of these steroid crystals at the injection site. transfemscience.org
While both oil solutions and aqueous suspensions create a depot effect, their mechanisms differ. transfemscience.org Oil solutions rely on the slow diffusion of the steroid from the oil droplet, whereas aqueous suspensions depend on the rate of dissolution of the solid drug particles. transfemscience.org Aqueous suspensions can potentially offer longer durations of action compared to oil solutions and allow for wider dosing intervals, although they may be associated with more injection site pain or irritation. transfemscience.org The dissolution rate and duration of aqueous suspensions are highly dependent on crystal size. transfemscience.org
The choice of ester and formulation vehicle (oil solution vs. aqueous suspension) are critical aspects of depot injectable design, influencing the release profile and duration of contraceptive effect. For this compound, the combination of estradiol valerate and norethisterone enanthate in an oily solution is designed to provide a monthly release profile suitable for a 30-day injection schedule. nih.govgfmer.chgfmer.ch
| Formulation Type | Vehicle | Steroid State | Depot Mechanism | Example CIC (Brand Name) | Estrogen | Progestin |
|---|---|---|---|---|---|---|
| Oily Solution | Vegetable oil (e.g., Castor oil) | Dissolved Steroid Ester | Slow diffusion from oil | This compound | Estradiol Valerate | Norethisterone Enanthate |
| Crystalline Aqueous Suspension | Water | Solid Steroid Crystals | Slow crystal dissolution | Cyclofem | Estradiol Cypionate | Medroxyprogesterone Acetate |
Comparative Stability Assessments of Injectable Steroidal Formulations
Stability is a critical factor for injectable pharmaceutical formulations to ensure that the active ingredients remain potent and the product is safe throughout its intended shelf life. Stability studies for injectable formulations containing estradiol valerate and norethisterone enanthate have been conducted under various conditions to assess their integrity over time. who.int
For the specific formulation of estradiol valerate 5 mg/norethisterone enanthate 50 mg/mL solution for injection, stability studies have been performed under long-term storage conditions (30°C/65% RH) and accelerated conditions (40°C/75% RH). who.int These studies indicated that the product demonstrated good stability under both conditions, with no apparent negative trends observed. who.int The active pharmaceutical ingredients themselves, norethisterone enanthate and estradiol valerate, also undergo stability testing. who.intgeneesmiddeleninformatiebank.nl For example, stability data for dienogest (B1670515) and estradiol valerate in oral contraceptive tablets showed slight increases in impurities under accelerated conditions, with variability in the assay of active substances under long-term conditions. geneesmiddeleninformatiebank.nl However, the stability of the injectable formulation is also dependent on the vehicle and packaging. The oily solution formulation of this compound is typically filled in brown glass ampoules, which help protect the contents from light. who.int
| Active Pharmaceutical Ingredient | Ester Group | Typical Formulation Type in Depot Injectables | Key Stability Considerations |
|---|---|---|---|
| Estradiol Valerate | Valerate | Oily Solution, Oral Tablet | Hydrolysis to Estradiol, Oxidation, Light Sensitivity |
| Norethisterone Enanthate | Enanthate | Oily Solution | Hydrolysis to Norethisterone, Potential for Oxidation |
| Medroxyprogesterone Acetate | Acetate | Aqueous Suspension | Solid State Stability, Particle Size, Hydrolysis |
| Estradiol Cypionate | Cypionate | Aqueous Suspension | Hydrolysis to Estradiol, Stability in Aqueous Suspension |
Advanced Research Methodologies and Future Directions
Computational Chemistry and Molecular Dynamics Simulations of Mesigyna and Receptor Interactions
Computational chemistry and molecular dynamics (MD) simulations are powerful in silico tools for investigating the interactions between the components of this compound—norethisterone enanthate (NETE) and estradiol (B170435) valerate (B167501) (EV)—and their respective receptors at an atomic level. researchgate.net These methods provide deep structural insights into agonist-receptor interactions and the pharmacophore patterns of compounds with agonistic activity. researchgate.net
Estradiol valerate is a prodrug that is hydrolyzed to 17β-estradiol, which then interacts with estrogen receptors (ERα and ERβ). patsnap.comdrugbank.com MD simulations have been extensively used to model the dynamic fluctuations in the structure of the estrogen receptor-alpha (ERα) upon binding to its natural agonist, 17β-estradiol. nsf.gov These simulations reveal that the agonist-bound complex is tightly restrained, in contrast to antagonist-bound complexes which show significant fluctuations. nsf.gov Unrestrained all-atom MD simulations have been employed to sample the conformational changes of the human ERα ligand-binding domain (LBD) upon estradiol binding, elucidating the pivotal role of specific amino acid residues, such as His524, in maintaining the protein's biologically active agonist conformation. nih.gov Such simulations help to understand how the binding of estradiol stabilizes the receptor in a conformation that is favorable for interaction with co-activator proteins, leading to the transcriptionally active complex. nih.gov
Similarly, norethisterone, the active metabolite of NETE, interacts with the progesterone (B1679170) receptor (PR). Computational models can be used to dock norethisterone into the ligand-binding pocket of the PR to predict binding affinity and understand the structural basis of its progestogenic activity. While specific MD simulation studies on the NETE-PR interaction are less common in the literature, the principles derived from studies on other steroid receptors are applicable. These simulations can reveal the conformational dynamics of the receptor upon ligand binding and the network of interactions that stabilize the active conformation.
The combined effect of both NETE and EV at the receptor level presents a complex scenario for computational modeling. Future research could focus on multi-receptor simulations to understand potential crosstalk or synergistic effects mediated by the simultaneous activation of both estrogen and progesterone receptors in cells expressing both.
Key Research Findings from Computational Studies of Steroid Receptors:
| Methodology | Receptor/Ligand | Key Findings | Reference |
| Molecular Dynamics (MD) Simulations | Estrogen Receptor α (ERα) / 17β-estradiol | Agonist-bound complex is tightly restrained. nsf.gov | nsf.gov |
| MD Simulations | Estrogen Receptor α (ERα) / 17β-estradiol | Elucidated the role of His524 in maintaining the active agonist conformation. nih.gov | nih.gov |
| MD Simulations & Free Energy Calculations | Estrogen Receptor α (ERα) / Various Agonists | Calculated relative binding free energies in good agreement with experimental values. h-its.org | h-its.org |
| Ligand Docking | Estrogen Receptor (ER) / Estradiol | Used to predict the orientation and active conformation of the ligand in the active site. nih.gov | nih.gov |
In Vitro Tissue Culture Models for Studying Cellular Responses to Steroids
In vitro tissue culture models are indispensable for dissecting the cellular and molecular mechanisms of action of the steroidal components of this compound. These models allow for the controlled investigation of cellular responses in a simplified environment, free from the systemic complexities of a whole organism. nih.gov A variety of human cell lines are available to study the effects of steroids on different target tissues. jst.go.jpnih.gov
For studying the effects of estradiol valerate, human breast cancer cell lines such as MCF-7, which are positive for the estrogen receptor (ER), are commonly used. mdpi.com Studies using these cells have demonstrated that 17β-estradiol can induce cell proliferation. nih.gov Other cell lines, such as human umbilical vein endothelial cells (HUVECs) and human dermal and lung fibroblasts, have been used to investigate the sex-specific effects of estradiol on proliferation, bioenergetics, and vasculogenesis. biorxiv.org
To study the progestogenic effects of norethisterone enanthate, cell lines expressing the progesterone receptor (PR) are utilized. For instance, the effects of norethisterone acetate (B1210297) (a related compound) on the expression of coagulation genes have been studied in cultured human hepatocytes and HUVECs. researchgate.net Such studies can reveal direct effects of progestins on gene expression that may underlie their physiological actions. researchgate.net
The development of three-dimensional (3D) cell culture models, or organoids, represents a significant advancement over traditional two-dimensional (2D) monolayer cultures. nih.gov These 3D models more accurately mimic the tissue architecture and cell-cell interactions found in vivo, providing a more physiologically relevant system for studying steroid responses. nih.gov
Examples of Cell Lines Used in Steroid Hormone Research:
| Cell Line | Origin | Receptor Expression | Application in Steroid Research | Reference |
| MCF-7 | Human Breast Cancer | Estrogen Receptor (ER), Progesterone Receptor (PR) | Studying estrogen-induced proliferation and steroid metabolism. mdpi.com | mdpi.com |
| HUVEC | Human Umbilical Vein Endothelial Cells | Estrogen Receptor (ER) | Investigating vascular effects of estrogens. biorxiv.org | biorxiv.org |
| GT1-7 | Mouse Hypothalamic Neurons | ERα, ERβ, GPER, AR | Modeling neuroendocrine responses to steroids. nih.gov | nih.gov |
| NCI-H295R | Human Adrenocortical Carcinoma | Multiple steroidogenic enzymes | Studying steroid biosynthesis and its regulation. jst.go.jp | jst.go.jp |
Biomarker Discovery and Validation in Non-Clinical Settings
Biomarker discovery in non-clinical settings is crucial for understanding the pharmacological effects of this compound's components and for identifying potential indicators of biological response. A biomarker is a characteristic that can be objectively measured as an indicator of a normal biological process, a pathogenic process, or a pharmacological response to a therapeutic intervention. news-medical.net In the context of steroid hormones, biomarkers can include changes in gene expression, protein levels, or metabolite concentrations in response to the compound.
For the estrogenic component, estradiol valerate, non-clinical biomarker discovery could involve identifying genes that are regulated by the estrogen receptor. For example, the Calbindin-D9k (CaBP-9k) gene has been evaluated as a sensitive biomarker for assessing the estrogenic activity of various compounds. In animal models, changes in uterine CaBP-9k expression have been used to assess estrogenicity.
For the progestogenic component, norethisterone enanthate, research could focus on identifying biomarkers of progestin activity in target tissues. This could involve proteomic or transcriptomic analysis of endometrial or breast cancer cell lines treated with norethisterone to identify patterns of protein and gene expression that are unique to its action. Studies have identified that depot medroxyprogesterone (B1676146) acetate (a different progestin) can impact T-cell responses and the expression of immunosuppressive markers, suggesting that immune cell markers could serve as potential biomarkers for some progestin effects. nih.gov
Modern proteomic techniques, such as the Somascan assay which can analyze over a thousand proteins simultaneously, can be used to identify blood-based biomarkers that respond to steroid administration. childrensnational.org This approach has been used to identify biomarkers sensitive to corticosteroid use in children, demonstrating its potential for discovering biomarkers for other classes of steroids. childrensnational.org
Application of Artificial Intelligence and Machine Learning in Drug Discovery for Steroids
In the context of steroids like those in this compound, AI and ML can be applied in several ways:
Predicting Receptor Interactions: AI models can be trained on large datasets of known steroid-receptor interactions to predict the binding affinity of novel compounds. medium.comreceptor.ai These models can incorporate information about the 3D structure of the ligand and the receptor's binding pocket to make more accurate predictions than traditional docking methods alone. receptor.ai
Steroid Profiling and Biomarker Identification: ML algorithms can be used to analyze complex steroid profiles from biological samples (e.g., plasma or serum) to identify patterns associated with specific physiological or pathological states. nih.govendocrine.org For instance, ML models have been used to differentiate between adrenal conditions based on plasma steroid profiles. nih.gov This approach could be used in non-clinical studies to identify a signature "fingerprint" of this compound's effects.
Virtual Screening and Drug Design: AI can be used to screen massive virtual libraries of compounds to identify those with the potential to interact with steroid receptors. Generative AI models can even design novel steroid molecules with desired pharmacological properties.
Predicting Drug-Drug Interactions: AI models can be trained on existing data to predict potential interactions between steroids and other drugs, which is a critical aspect of drug development.
Applications of AI/ML in Steroid Research:
| Application Area | Specific AI/ML Technique | Potential Impact | Reference |
| Drug-Target Interaction Prediction | Deep Learning, 3D Convolutional Neural Networks | More accurate prediction of binding affinity for novel steroids. receptor.ai | receptor.ai |
| Steroid Profiling | eXtreme Gradient Boosting, Random Forests | Identification of novel biomarkers from complex steroidomic data. nih.govpreprints.org | nih.govpreprints.org |
| Drug Discovery | Artificial Neural Networks (ANNs) | Modeling and predicting the efficacy of compounds. elsevierpure.comresearchgate.net | elsevierpure.comresearchgate.net |
| Selectivity Prediction | Multimodal AI models | Predicting the selectivity of a compound for its target receptor over other proteins. medium.com | medium.com |
Emerging Analytical Technologies for Ultra-Trace Analysis of Steroidal Compounds
The accurate measurement of synthetic steroids and their metabolites at very low concentrations in biological matrices is essential for pharmacological research. Emerging analytical technologies offer unprecedented sensitivity and selectivity for the ultra-trace analysis of these compounds.
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of steroids in biological samples. researchgate.net Recent advances, such as the use of ultra-high performance liquid chromatography (UHPLC), provide higher resolution and faster analysis times. nih.gov
Key Emerging Analytical Technologies:
UHPLC-MS/MS: This technique is widely used for the simultaneous determination of multiple natural and synthetic progestins and other steroids in various matrices, including environmental water and biological fluids. nih.govnih.gov It offers very low detection limits, often in the nanogram per liter (ng/L) or picogram per milliliter (pg/mL) range. nih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for steroid profiling, providing high sensitivity, resolution, and reproducibility. nih.gov It is particularly useful for identifying new steroid metabolites. nih.gov
High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap mass spectrometers, often coupled with UPLC, allow for the detection and identification of unknown metabolites and provide a high degree of confidence in compound identification. nih.gov
Novel Sample Preparation Techniques: The development of more efficient sample preparation methods, such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE), is crucial for removing interfering substances and concentrating the analytes of interest from complex matrices like plasma or tissue homogenates. nih.gov The use of dried blood spots (DBS) is also emerging as a cost- and time-saving matrix for the direct detection of steroid esters. researchgate.netnih.gov
These advanced analytical methods are critical for detailed pharmacokinetic studies of norethisterone enanthate and estradiol valerate, for quantifying their active metabolites in target tissues, and for understanding their biotransformation pathways.
Research Gaps and Prospective Avenues in this compound's Fundamental Chemical and Pharmacological Understanding
Despite the long-standing use of the combination of norethisterone enanthate and estradiol valerate, several research gaps remain in our fundamental understanding of its chemical and pharmacological properties. Future research in this area could significantly enhance our knowledge.
Identified Research Gaps:
Combined Receptor Dynamics: There is a lack of computational studies, particularly molecular dynamics simulations, that investigate the simultaneous interaction of estradiol and norethisterone with their respective receptors in a cellular context that expresses both ER and PR. Such studies could reveal potential allosteric interactions or synergistic effects on receptor conformation and downstream signaling.
Non-Genomic Signaling Pathways: While the classical genomic actions of estrogens and progestins are well-characterized, their non-genomic or rapid signaling pathways are less understood, especially for the specific combination in this compound. Research into the activation of membrane-bound steroid receptors and subsequent intracellular signaling cascades would provide a more complete picture of their pharmacological effects.
Metabolomic and Proteomic Profiling: Comprehensive metabolomic and proteomic studies in non-clinical models following administration of NETE and EV are needed. This would help in identifying novel biomarkers of efficacy and in understanding the broader physiological impact of the combination beyond its direct effects on reproductive tissues.
Long-Term Cellular Changes: In vitro studies using long-term culture models could provide insights into how chronic exposure to this steroid combination alters cellular phenotypes, gene expression patterns, and the epigenome in target cells.
Role of Ester Moieties: While the enanthate and valerate esters are primarily seen as modifying the pharmacokinetics of the parent steroids, further research could explore if these fatty acid esters or their metabolites have any intrinsic biological activity or if they influence the local tissue environment in a meaningful way.
AI-Driven Predictive Modeling: There is an opportunity to develop sophisticated AI and machine learning models trained on integrated datasets (e.g., genomic, proteomic, metabolomic data) from non-clinical studies of NETE and EV. These models could be used to predict cellular responses and identify novel mechanisms of action.
Addressing these research gaps through the application of advanced methodologies will deepen our fundamental understanding of the chemical and pharmacological properties of this compound's components and could inform the development of future steroidal therapies.
Q & A
Q. What study designs are most appropriate for evaluating Mesigyna's long-term safety and efficacy in diverse populations?
Methodological Answer: Prospective observational cohort studies with longitudinal follow-up (e.g., 24–36 months) are recommended to assess safety and efficacy. These should include standardized adverse event (AE) reporting protocols, regular follow-up intervals (e.g., every 3 months), and stratification by age, parity, and comorbidities. For example, a Peruvian study (n=237) used three telephonic follow-ups over 12 months to track AEs .
| Study Design | Key Parameters | Example from Literature |
|---|---|---|
| Prospective cohort | AE incidence, pregnancy rates, discontinuation rates | 0.17/100 woman-years pregnancy rate over 24 months |
| Longitudinal observational | Adherence metrics, bleeding patterns, systemic effects | 63% adherence rate reported in Latin American trials |
Q. How can researchers confirm this compound's contraceptive efficacy in understudied populations?
Methodological Answer: Conduct multicenter trials with standardized efficacy endpoints (e.g., Pearl Index, life-table analysis). Ensure sample diversity by including underrepresented groups (e.g., adolescents, postpartum women). Use comparator arms with established contraceptives (e.g., COCs) to contextualize findings. A Latin American Phase III trial (n=652) achieved 0% pregnancy rates at 12 months using this approach .
Q. What are the best practices for reporting adverse events in this compound clinical studies?
Methodological Answer: Adopt WHO’s AE grading system and MedDRA terminology for consistency. Include severity, causality (e.g., Naranjo scale), and temporal relationships. The Peruvian study reported 32.9% AE incidence (285.7/100 woman-years), with detailed categorization of bleeding irregularities and systemic effects .
Advanced Research Questions
Q. How should researchers address discrepancies in adverse event rates across this compound studies?
Methodological Answer: Conduct meta-analyses to reconcile conflicting data. For example, compare AE rates from the Peruvian study (32.9% ) with Latin American trials (2.4–2.5% ). Use subgroup analysis to identify confounding variables (e.g., regional prescribing practices, follow-up protocols). Apply mixed-effects models to account for heterogeneity in study designs.
Q. What methodologies are effective for integrating preclinical toxicology data with clinical safety profiles?
Methodological Answer: Cross-reference animal toxicology data (e.g., rodent/rabbit studies showing no genotoxicity ) with clinical AE databases. Use translational frameworks like the FDA’s Animal Rule, emphasizing dose extrapolation and biomarker validation. For instance, preclinical findings of androgenization in male fetal rats at high doses warrant vigilance in human studies involving hormonal interactions.
Q. How can researchers optimize longitudinal adherence tracking in this compound studies?
Methodological Answer: Implement hybrid data collection (e.g., telephonic surveys, electronic health records, and SMS-based reminders). Validate self-reported adherence with biochemical markers (e.g., serum estradiol levels). The Peruvian study used structured telephonic interviews at 1, 6, and 12 months to minimize attrition .
Q. What statistical approaches are suitable for analyzing time-to-event data in this compound discontinuation studies?
Methodological Answer: Use Kaplan-Meier survival analysis to model discontinuation rates, with log-rank tests for inter-group comparisons. Cox proportional hazards models can adjust for covariates like age or AE severity. A Latin American trial reported a 17.9% discontinuation rate at 12 months using these methods .
Methodological Guidelines
How to formulate FINER (Feasible, Interesting, Novel, Ethical, Relevant) research questions for this compound studies?
Methodological Answer:
- Feasible : Prioritize questions answerable within resource constraints (e.g., retrospective analysis of existing trial data ).
- Novel : Investigate understudied interactions (e.g., this compound’s impact on bone mineral density in long-term users).
- Ethical : Ensure compliance with human subject protocols (e.g., informed consent for vulnerable populations ).
- Relevant : Align with global health priorities (e.g., improving contraceptive access in low-resource settings ).
What are the key considerations for designing questionnaires in this compound adherence studies?
Methodological Answer:
- Use Likert scales for subjective metrics (e.g., satisfaction).
- Avoid leading questions to reduce bias.
- Pilot-test questionnaires with a representative sample (n=30) to refine clarity .
- Example: A validated tool could assess bleeding patterns using WHO’s 30-day diary method .
Data Contradiction Analysis
Q. How to resolve contradictions in this compound’s efficacy data (e.g., 0% vs. 0.17% pregnancy rates)?
Methodological Answer:
- Step 1 : Audit trial protocols for methodological differences (e.g., follow-up frequency, pregnancy confirmation methods).
- Step 2 : Perform sensitivity analysis to assess robustness of results.
- Step 3 : Publish findings with transparency about limitations (e.g., attrition bias in longitudinal studies ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
